molecular formula C12H19NO B2508349 N-(4-methylidenecyclohexyl)pent-4-enamide CAS No. 2097893-07-5

N-(4-methylidenecyclohexyl)pent-4-enamide

Cat. No.: B2508349
CAS No.: 2097893-07-5
M. Wt: 193.29
InChI Key: GUXHFKCHORDKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylidenecyclohexyl)pent-4-enamide: is a versatile chemical compound used in various scientific research fields. Its applications range from drug synthesis to material engineering, making it an invaluable tool for innovation and advancement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)pent-4-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides . This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Another method involves olefin hydroamidation reactions with N-alkyl amides. This process utilizes photocatalytic polycyclization reactions via proton-coupled electron transfer (PCET) mechanisms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-methylidenecyclohexyl)pent-4-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in material engineering and the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

N-(4-methylidenecyclohexyl)pent-4-enamide can be compared with other similar compounds, such as:

    4,5,5-trifluoropent-4-enamide: Known for its nematicidal activity.

    4-methyl-N-(3-phenylpropyl)pent-4-enamide: Used in organic synthesis.

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-5-12(14)13-11-8-6-10(2)7-9-11/h3,11H,1-2,4-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXHFKCHORDKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.